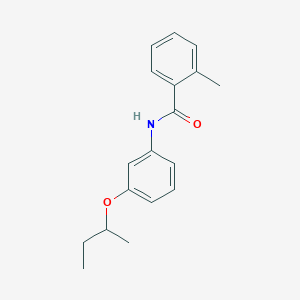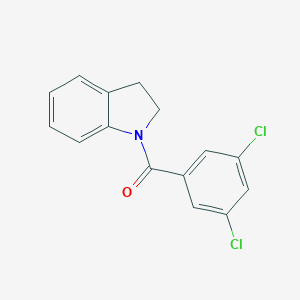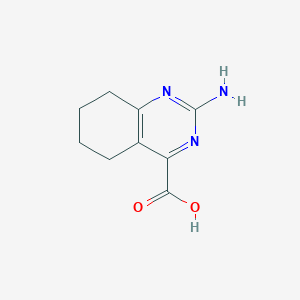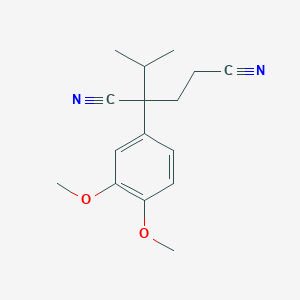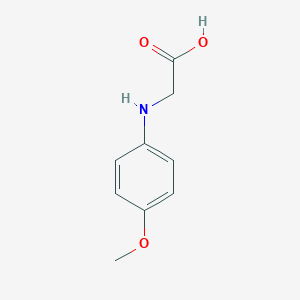
N-(4-metoxifenil)Glicina
Descripción general
Descripción
N-(4-Methoxyphenyl)Glycine is an amino acid derivative with the molecular formula C9H11NO3. It is characterized by the presence of a methoxy group attached to the phenyl ring and a glycine moiety. This compound is of interest due to its potential therapeutic and environmental applications, as well as its role in various chemical reactions.
Aplicaciones Científicas De Investigación
N-(4-Methoxyphenyl)Glycine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
Target of Action
N-(4-methoxyphenyl)Glycine is a derivative of glycine, which is a major amino acid in mammals and other animals . Glycine acts as a neurotransmitter in the central nervous system (CNS), with specific receptors sensitive to it .
Mode of Action
Glycine, the parent compound, is known to be released after appropriate stimulation, and there exists a mechanism to stop or limit the transmission after release .
Biochemical Pathways
Glycine is degraded via three pathways: the glycine cleavage system (GCS), serine hydroxymethyltransferase, and conversion to glyoxylate by peroxisomal d-amino acid oxidase . Among these pathways, GCS is the major enzyme to initiate glycine degradation to form ammonia and CO2 in animals .
Pharmacokinetics
Structural bioinformatics methods, including density functional theory, molecular docking, molecular dynamic simulation, pharmacokinetic and drug-likeness models, have been used to identify promising egfr/vegfr-2 inhibitors from n-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy] acetamide and six of its modified derivatives .
Result of Action
Glycine, the parent compound, plays an important role in metabolic regulation, anti-oxidative reactions, and neurological function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-(4-Methoxyphenyl)Glycine can be synthesized through several methods. One common approach involves the reaction of 4-methoxyaniline with chloroacetic acid in the presence of a base, such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the desired product.
Industrial Production Methods: In industrial settings, the synthesis of N-(4-Methoxyphenyl)Glycine often involves optimized reaction conditions to maximize yield and purity. This may include the use of advanced catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-Methoxyphenyl)Glycine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of N-(4-hydroxyphenyl)Glycine.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: N-(4-Hydroxyphenyl)Glycine.
Reduction: N-(4-Aminophenyl)Glycine.
Substitution: N-(4-Nitrophenyl)Glycine or N-(4-Bromophenyl)Glycine.
Comparación Con Compuestos Similares
N-(4-Hydroxyphenyl)Glycine: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(4-Aminophenyl)Glycine: Contains an amine group instead of a methoxy group.
N-(4-Nitrophenyl)Glycine: Contains a nitro group instead of a methoxy group.
Uniqueness: N-(4-Methoxyphenyl)Glycine is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from its analogs and allows for unique applications in various fields.
Propiedades
IUPAC Name |
2-(4-methoxyanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-8-4-2-7(3-5-8)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVJSULZTHOJGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399389 | |
| Record name | N-(4-methoxyphenyl)Glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22094-69-5 | |
| Record name | N-(4-methoxyphenyl)Glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
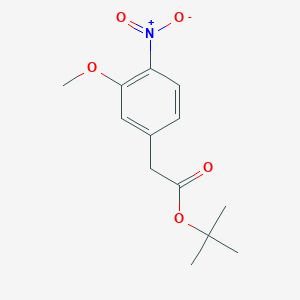
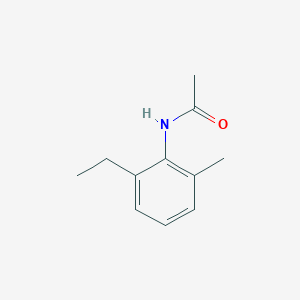



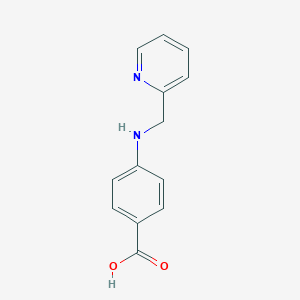

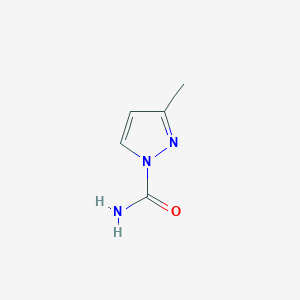
![2-[(2-Isopropylanilino)carbonyl]benzoic acid](/img/structure/B182433.png)
